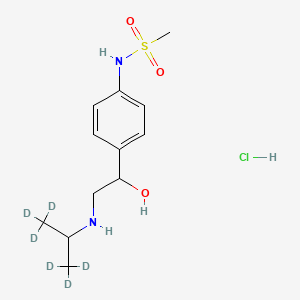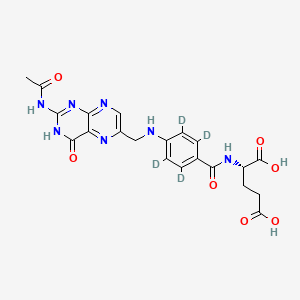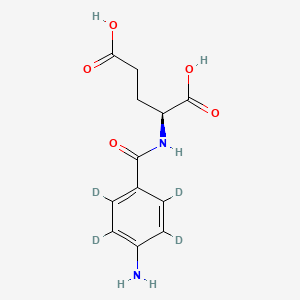
雷美替昂代谢物 M-II-d3(羟基位置 R 和 S 的混合物)
描述
Ramelteon Metabolite M-II-d3 is the deuterium labeled version of Ramelteon Metabolite M-II . Ramelteon, a selective melatonin agonist, is primarily metabolized to the active metabolite M-II, which has a longer half-life and greater systemic exposure than ramelteon . Hence, M-II may contribute significantly to the hypnotic benefits of ramelteon .
Synthesis Analysis
A sensitive liquid chromatography coupled with tandem mass spectrometry (LC–MS/MS) method was developed and validated for the simultaneous determination of ramelteon and its active metabolite M-II in human plasma .Molecular Structure Analysis
The molecular formula of Ramelteon Metabolite M-II-d3 is C16H21NO3 . It has a molecular weight of 278.36 g/mol . The IUPAC name is 3,3,3-trideuterio-2-hydroxy-N-[2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopentaebenzofuran-8-yl]ethyl]propanamide .Chemical Reactions Analysis
Ramelteon, a selective melatonin agonist, is primarily metabolized to the active metabolite M-II . M-II binds melatonin receptors with lower affinity (Ki: 114 and 566 pmol/l for MT1 and MT2, respectively) and has lower potency (IC50: 208 and 1,470 pmol/l for MT1 and MT2, respectively) compared with ramelteon .Physical And Chemical Properties Analysis
Ramelteon Metabolite M-II-d3 has a molecular weight of 278.36 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . It has a Rotatable Bond Count of 4 . The Exact Mass is 278.17097377 g/mol and the Monoisotopic Mass is also 278.17097377 g/mol . The Topological Polar Surface Area is 58.6 Ų . It has a Heavy Atom Count of 20 .科学研究应用
Ramelteon Metabolite M-II-d3: A Comprehensive Analysis: Ramelteon Metabolite M-II-d3, also known as 3,3,3-Trideuterio-2-hydroxy-N-[2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopentaebenzofuran-8-yl]ethyl]propanamide, is a significant compound in scientific research due to its pharmacological properties and potential applications. Below is a detailed analysis of its unique applications across various fields:
Sleep Disorders Treatment
Ramelteon Metabolite M-II-d3 acts as a selective melatonin agonist with a longer half-life than its parent compound, Ramelteon. It contributes significantly to the hypnotic effects of Ramelteon, making it valuable in treating sleep disorders such as insomnia .
Circadian Rhythm Regulation
Due to its melatonin receptor activity, this metabolite may be effective in treating circadian rhythm disturbances like jet lag or shift work sleep disorder .
Anti-inflammatory Applications
Recent studies suggest that Ramelteon Metabolite M-II-d3 possesses anti-inflammatory properties by modulating cytokine expression and suppressing inflammatory pathways .
Analytical Method Development
This metabolite can be used in analytical method development and validation for quality control in the pharmaceutical industry .
Pharmacokinetic Studies
It is used in clinical pharmacokinetic studies to understand the metabolism and systemic exposure of Ramelteon in humans .
Melatonergic Receptor Research
As a stable isotope-labeled version of the major metabolite of Ramelteon, it serves as a tool for studying melatonergic receptor pharmacology .
Drug Abuse Potential Analysis
Given its pharmacological profile, Ramelteon Metabolite M-II-d3 may be researched for its lack of abuse potential compared to other hypnotic drugs .
作用机制
Target of Action
Ramelteon Metabolite M-II-d3, also known as 3,3,3-Trideuterio-2-hydroxy-N-[2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopentaebenzofuran-8-yl]ethyl]propanamide, is a major metabolite of Ramelteon . Its primary targets are the human melatonin receptors MT1 and MT2 . These receptors play a crucial role in the regulation of the sleep-wake cycle .
Mode of Action
Ramelteon Metabolite M-II-d3 acts as a selective melatonin agonist . It mimics melatonin, a naturally occurring hormone produced during the sleep period, which is responsible for the regulation of circadian rhythm underlying the normal sleep-wake cycle . It binds to the melatonin receptors with lower affinity compared to Ramelteon .
Biochemical Pathways
The biochemical pathways affected by Ramelteon Metabolite M-II-d3 are primarily related to the regulation of the sleep-wake cycle . By binding to the melatonin receptors in the suprachiasmatic nuclei (SCN) of the brain, it influences the body’s “master clock” that regulates the 24-hour sleep-wake cycle .
Pharmacokinetics
Ramelteon Metabolite M-II-d3 is rapidly absorbed and extensively metabolized, primarily through the cytochrome P450 (CYP) isozymes, mainly CYP1A2 . The metabolite circulates in higher concentrations than the parent compound, Ramelteon . The elimination half-life of Ramelteon is approximately 1.4 hours .
Result of Action
The action of Ramelteon Metabolite M-II-d3 results in the regulation of the sleep-wake cycle . It has been shown to significantly increase non-rapid eye movement (NREM) sleep and decrease wakefulness . Thus, it may contribute to the clinical efficacy of Ramelteon, particularly in the treatment of insomnia characterized by difficulty with sleep onset .
Action Environment
The action, efficacy, and stability of Ramelteon Metabolite M-II-d3 can be influenced by various environmental factors. For instance, the presence of certain drugs that inhibit CYP1A2 can affect its metabolism . Furthermore, the timing of administration relative to the sleep-wake cycle can also impact its effectiveness .
安全和危害
Ramelteon, the parent drug of Ramelteon Metabolite M-II-d3, has not been shown to produce dependence and has shown no potential for abuse . Available data from postmarketing reports with ramelteon use in pregnant women have not identified a drug-associated risk of major birth defects, miscarriage, or adverse maternal or fetal outcomes .
属性
IUPAC Name |
3,3,3-trideuterio-2-hydroxy-N-[2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-10(18)16(19)17-8-6-12-3-2-11-4-5-14-13(15(11)12)7-9-20-14/h4-5,10,12,18H,2-3,6-9H2,1H3,(H,17,19)/t10?,12-/m0/s1/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFNIJYHXMJYJN-PJCDIQNWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1CCC2=C1C3=C(C=C2)OCC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)NCC[C@@H]1CCC2=C1C3=C(C=C2)OCC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ramelteon Metabolite M-II-d3 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[1-Methyl-5-bis(2'-hydroxyethyl)aminobenzimidazolyl-2]butanoic Acid Ethyl Ester-d3](/img/no-structure.png)

![N-[(3S,4R)-1-Benzyl-3-methylpiperidin-4-yl]-N-phenylpropanamide](/img/structure/B565488.png)




